molecular formula C13H10F3NO B1646071 3-Benzyloxy-5-(trifluoromethyl)pyridine

3-Benzyloxy-5-(trifluoromethyl)pyridine

Cat. No.: B1646071
M. Wt: 253.22 g/mol
InChI Key: OXCFWRVTTLSOGH-UHFFFAOYSA-N
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Description

3-Benzyloxy-5-(trifluoromethyl)pyridine is a useful research compound. Its molecular formula is C13H10F3NO and its molecular weight is 253.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C13H10F3NO

Molecular Weight

253.22 g/mol

IUPAC Name

3-phenylmethoxy-5-(trifluoromethyl)pyridine

InChI

InChI=1S/C13H10F3NO/c14-13(15,16)11-6-12(8-17-7-11)18-9-10-4-2-1-3-5-10/h1-8H,9H2

InChI Key

OXCFWRVTTLSOGH-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)COC2=CN=CC(=C2)C(F)(F)F

Canonical SMILES

C1=CC=C(C=C1)COC2=CN=CC(=C2)C(F)(F)F

Pictograms

Acute Toxic; Irritant

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a 3.63 g (20 mmol) sample of 3-chloro-5-trifluoromethylpyridine dissolved in 15 mL of DMF and cooled to 0° C. was added 960 mg of NaH (60%), 2.07 mL of benzyl alcohol was added slowly. The reaction mixture was stirred for 2 hours at 40° C. The solvent was then evaporated in vacuo and the mixture diluted with chloroform, washed with saturated NaHCO3 and a brine solution. The organic layer was then dried over MgSO4. The resulting crude material was purified by flash chromatography on silica gel to give the title product. MS (DCI/NH3) m/e 154 (M+H)+. 1H NMR (CDCl3, 300 MHz) d: 8.56 (d, J=1.8 Hz, 1H), 8.47 (d, J=0.9 Hz, 1H), 7.51 (dd, J=1, 0.9 Hz, 1H).
Quantity
0 (± 1) mol
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reactant
Reaction Step One
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Quantity
15 mL
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Reaction Step One
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Quantity
960 mg
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reactant
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Quantity
2.07 mL
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reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a 3.63 g (20 mmol) sample of 3-chloro-5-trifluoromethylpyridine dissolved in 15 mL of DMF and cooled to 0° C. was added 960 mg of NaH (60%), 2.07 mL of benzyl alcohol was added slowly. The reaction mixture was stirred for 2 hours at 40° C. The solvent was then evaporated in vacuo and the mixture diluted with chloroform, washed with saturated NaHCO3 and a brine solution. The organic layer was then dried over MgSO4. The resulting crude material was purified by flash chromatography on silica gel to give the title product MS (DCI/NH3) m/e 154(M+H)+. 1HNMR (CDCl3, 300 MHz) δ: 8.56 (d, J=1.8 Hz, 1H), 8.47 (d, J=0.9 Hz, 1H), 7.51 (dd, J=1, 0.9 Hz, 1H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
960 mg
Type
reactant
Reaction Step Two
Quantity
2.07 mL
Type
reactant
Reaction Step Two
Name

Synthesis routes and methods III

Procedure details

To a solution of 3-chloro-5-(trifluoromethyl)pyridine (10.0 g, 55.1 mmol) in N,N-dimethylformamide (DMF) (150 mL) was added dropwise phenylmethanol (5.96 g, 55.1 mmol) under nitrogen at rt. The reaction mixture was stirred at 40° C. for 2 h, diluted with water (300 mL) and extracted with ethyl acetate (300 mL×3). Combined organic parts were washed with brine, dried over anhydrous Na2SO4 and concentrated. The crude product (100 g) was used into next step without further purification.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
5.96 g
Type
reactant
Reaction Step One
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150 mL
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Reaction Step One
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Quantity
300 mL
Type
solvent
Reaction Step Two

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